

# ICP-MS methods for trace analysis of Np-237

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Compound of Interest		
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An Application Note on Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Methods for the Trace Analysis of **Neptunium-237** (237Np)

### Introduction

Neptunium-237 (237Np) is a long-lived alpha-emitting radionuclide (half-life of 2.14 million years) primarily produced in nuclear reactors through neutron capture by uranium isotopes.[1] [2] Its persistence and mobility in the environment necessitate sensitive and accurate analytical methods for monitoring in various matrices, including environmental samples, biological materials (like urine), and nuclear fuel cycle materials.[2][3] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a powerful alternative to traditional radiometric methods like alpha spectrometry, offering higher sample throughput, simplicity, and excellent detection limits.[1][4]

However, the trace analysis of 237Np by ICP-MS is challenging due to significant spectral interferences, primarily from the tailing of the highly abundant 238U peak and the formation of polyatomic ions like 236UH+.[2][5] This application note details validated protocols for sample preparation and analysis of 237Np using various ICP-MS techniques, with a focus on mitigating interferences to achieve accurate and precise quantification at trace and ultra-trace levels.

# **Challenges in 237Np Analysis by ICP-MS**

The primary analytical hurdle in determining 237Np is spectral interference from uranium, which is often present at concentrations many orders of magnitude higher than 237Np.[2]



- Peak Tailing (Abundance Sensitivity): The signal from the massive 238U peak can "tail" into the adjacent mass-to-charge ratio (m/z) of 237, artificially elevating the 237Np signal.
   Conventional quadrupole ICP-MS systems have abundance sensitivity limitations that make this a significant issue.[2]
- Polyatomic Interferences: The formation of uranium hydride (236UH+) in the plasma can create a direct isobaric overlap at m/z 237.[5] While 236U is not naturally occurring, it can be present in nuclear materials.[5]
- Matrix Effects: High concentrations of matrix elements, such as uranium or salts from sample digestion, can suppress the analyte signal, requiring either matrix removal or robust correction strategies.[4][5]

## **Methodologies and Protocols**

Effective analysis requires a combination of meticulous sample preparation to remove the interfering matrix and advanced ICP-MS instrumentation to resolve remaining spectral overlaps.

## **Sample Preparation Protocols**

Chemical separation is crucial to remove the bulk of the uranium matrix before ICP-MS analysis.[1]

Protocol 1: Solid Phase Extraction (SPE) for Biological Samples (e.g., Urine)

This method is adapted from a validated procedure for analyzing 237Np and 239Pu in urine.[1] It utilizes an extraction chromatography resin (TEVA®) to selectively retain Np and Pu while allowing matrix components to be washed away.

- Objective: Isolate and pre-concentrate 237Np from a urine matrix.
- Methodology:
  - Take a 2 mL aliquot of the urine sample.
  - Add a known amount of a tracer, such as 242Pu, to monitor chemical recovery.[1][6]



- Adjust the valence of Np and Pu to the tetravalent state (IV) to ensure retention on the TEVA resin.
- Load the sample directly onto a pre-conditioned TEVA® resin cartridge.
- Wash the cartridge with nitric acid (HNO3) and other reagents to remove matrix components and interfering elements, particularly uranium.[1]
- Elute the purified Np and Pu fraction from the cartridge using a suitable reagent.
- The final eluate is diluted with dilute acid (e.g., 2% HNO3) for ICP-MS analysis.

Protocol 2: Solvent Extraction for Uranium-Rich Solutions

This protocol is effective for samples with a high uranium content, such as those from the nuclear fuel cycle.[4]

- Objective: Separate trace 237Np from a concentrated uranium solution.
- Methodology:
  - The sample is prepared in a 1 mol dm-3 nitric acid solution.
  - 237Np is extracted into an organic phase using 0.5 mol dm-3 thenoyltrifluoroacetone
     (TTA) in xylene. This step leaves over 99% of the uranium in the initial aqueous phase.[4]
  - The 237Np is then back-extracted from the organic phase into a fresh aqueous phase of 10 mol dm-3 nitric acid.[4]
  - The resulting solution is heated to remove excess acid.
  - The final sample is diluted with 2% HNO3 for analysis. An internal standard (e.g., 209Bi)
     can be added to correct for signal drift and matrix effects.[4][5]

## **ICP-MS Instrumentation and Analysis**

The choice of ICP-MS instrument is critical for overcoming spectral interferences that persist after chemical separation.



#### Instrumentation Overview:

- Sector Field ICP-MS (SF-ICP-MS): Offers high resolution and sensitivity, making it a common choice for actinide analysis.[1]
- Triple Quadrupole ICP-MS (ICP-QQQ or ICP-MS/MS): Provides superior interference removal through its tandem mass spectrometer configuration (MS/MS mode).[2] This is particularly effective for eliminating the 238U peak tailing interference.[2][6]
- Multi-Collector ICP-MS (MC-ICP-MS): Used for high-precision isotope ratio measurements and can achieve sub-picogram level accuracy for 237Np.[3]

### Interference Mitigation Strategies:

- Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are equipped with a
  CRC positioned before the mass analyzer. By introducing a reaction gas (e.g., purified nitric
  oxide) or a collision gas (e.g., helium), interferences can be mitigated.[7] For example,
  reactive gases can selectively react with interfering ions, shifting them to a different mass
  where they no longer interfere with the analyte.[7]
- MS/MS Mode (ICP-QQQ): This is the most powerful technique for resolving severe peak tailing.[2]
  - The first quadrupole (Q1) is set to only allow ions of m/z 237 to pass into the CRC. This
    physically blocks the 238U ions from entering the cell.
  - Inside the CRC, any remaining polyatomic interferences can be removed via reactions.
  - The second quadrupole (Q2) is also set to m/z 237, ensuring that only the target analyte ions reach the detector.
  - This dual-stage mass filtration results in an exceptionally low background and eliminates the contribution from the 238U peak tail.[2]

## **Quantitative Data Summary**

The performance of various ICP-MS methods for 237Np analysis is summarized below.



Table 1: Comparison of ICP-MS Techniques for 237Np Analysis

Parameter	Quadrupole ICP-MS	SF-ICP-MS	ICP-QQQ (MS/MS Mode)	MC-ICP-MS	Reference(s
Detection Limit (DL)	~0.005 μg Np/g U	<ul><li>Recommen</li><li>ded</li><li>Guidelines</li></ul>	~0.0031 ng/L (3.1 ppq)	Sub- picogram (<1x10-12 g)	[4],[1],[2],[3]
Background Equiv. Conc. (BEC)	N/A	N/A	~0.0009 ng/L (0.9 ppq)	N/A	[2]
Key Advantage	Cost-effective	High sensitivity	Superior interference removal	High precision isotope ratios	[4],[1],[2],[3]

| Primary Limitation | Poor abundance sensitivity | Susceptible to peak tailing | Higher complexity | Lower throughput [2],[1] |

Table 2: Typical ICP-MS Operating Parameters

Parameter	Agilent 7700x[8]	Agilent 8800[2]	Thermo Element 2 (SF-ICP-MS)[1]
RF Power	1550 W	Standard	Optimized for low oxides
Plasma Gas Flow	15.0 L/min	Standard	Optimized for max ion intensity
Nebulizer Gas Flow	1.03 L/min	Standard	Optimized for max ion intensity
Sample Introduction	N/A	Micromist nebulizer, quartz spray chamber	Membrane desolvating system
Measured Isotopes	235-243	237	237, 239, 242



| Internal Standard | Thallium (TI) | N/A | Plutonium-242 (242Pu) |

Table 3: Method Validation and Performance Data

Metric	Value	Matrix	Method	Reference
Recovery	89% to 113%	Urine	SPE & SF-ICP- MS	[1]
Precision (RSD)	1.77% to 4.74%	Urine	SPE & SF-ICP- MS	[1]
Accuracy (Bias)	-1.25% to 6.78%	Urine (Reference Material)	SPE & SF-ICP- MS	[1]
Relative Uncertainty	~3% (k=1)	Standard Solution	MC-ICP-MS	[3]

| Chemical Yield | 90.4% | Spent Nuclear Fuel | Anion-Exchange & ICP-MS |[8] |

## **Visualized Workflows**

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Q1 -> Rejected [style=dashed, arrowhead=none, color="#EA4335"]; Rejected [rank=same; Q1]; } .dot Figure 2: Interference Removal Logic in ICP-QQQ (MS/MS)

## Conclusion



The accurate trace analysis of 237Np is achievable with modern ICP-MS instrumentation when coupled with robust chemical separation procedures. For samples with high uranium content, techniques like solvent extraction or solid phase extraction are mandatory to remove the bulk of the interfering matrix. The use of advanced instrumentation, particularly ICP-QQQ in MS/MS mode, has proven exceptionally effective at eliminating the persistent challenge of 238U peak tailing, enabling detection limits at the parts-per-quadrillion (ppq) level.[2] The validation data from multiple studies demonstrate that these methods provide high recovery, precision, and accuracy, making them suitable for demanding applications in environmental monitoring, nuclear forensics, and bioassay.[1][3]

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